1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride
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Overview
Description
1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is characterized by a spirocyclic structure containing a dioxaspiro ring system and an amine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxaspiro[4One common method includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The spirocyclic structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[4.4]nonan-3-ol: This compound has a hydroxyl group instead of an amine group.
1,7-Dioxaspiro[4.4]nonan-4-amine: This compound has the amine group at a different position on the spirocyclic ring.
Uniqueness
1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amine group and a hydrochloride salt. This combination provides distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-7(10-4-6)1-2-9-5-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWGWQIQQOMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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